4-Bromo-2-(trifluoromethoxy)iodobenzene CAS number
4-Bromo-2-(trifluoromethoxy)iodobenzene CAS number
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)iodobenzene
CAS Number: 175278-12-3
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethoxy)iodobenzene, a key organoiodine compound utilized as a versatile reagent in advanced organic synthesis. Its unique trifunctionalized aromatic structure makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
4-Bromo-2-(trifluoromethoxy)iodobenzene is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃IO.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 175278-12-3[2][3] |
| Molecular Formula | C₇H₃BrF₃IO[2][3] |
| Molecular Weight | 366.90 g/mol [3][4] |
| IUPAC Name | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene[4] |
| Synonyms | 4-Bromo-2-trifluoromethoxyiodobenzene, 2-Bromo-5-iodophenyl trifluoromethyl ether[4] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | ~26 °C[3] |
| Boiling Point | 112 °C[3] |
| Density | 2.182 g/cm³[3] |
| Vapor Pressure | 0.0493 mmHg at 25 °C[3] |
| XLogP3 | 4.4[3] |
Table 3: Commercial Availability
| Property | Typical Value |
| Purity | ≥98%[2] |
| Appearance | Not specified, likely a solid or low-melting solid |
Synthesis and Purification
Experimental Protocol: Plausible Synthesis of 4-Bromo-2-(trifluoromethoxy)iodobenzene
This protocol is a generalized procedure and may require optimization.
Materials:
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1-Bromo-3-(trifluoromethoxy)benzene
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N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq) in dichloromethane.
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Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq) followed by the slow addition of trifluoroacetic acid (2.0 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-2-(trifluoromethoxy)iodobenzene.
Applications in Organic Synthesis
4-Bromo-2-(trifluoromethoxy)iodobenzene is a valuable intermediate in cross-coupling reactions, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. The higher reactivity of the carbon-iodine bond allows for selective coupling at this position, leaving the carbon-bromine bond available for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Materials:
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4-Bromo-2-(trifluoromethoxy)iodobenzene (1.0 eq)
-
Arylboronic acid (1.1 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
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Solvent (e.g., 1,4-Dioxane/Water mixture)
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Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-(trifluoromethoxy)iodobenzene, the arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
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Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Sonogashira Cross-Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, the C-I bond reacts preferentially.
Experimental Protocol: Selective Sonogashira Coupling
Materials:
-
4-Bromo-2-(trifluoromethoxy)iodobenzene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-2-(trifluoromethoxy)iodobenzene in the chosen solvent.
-
Addition of Reagents: Add the terminal alkyne, palladium catalyst, copper(I) iodide, and the amine base.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Safety and Handling
4-Bromo-2-(trifluoromethoxy)iodobenzene is an irritant and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Information |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Visualizations
Diagram 1: General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling.
